molecular formula C16H11Cl2N5 B2921167 3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-46-6

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2921167
CAS No.: 477853-46-6
M. Wt: 344.2
InChI Key: QWOREYAWFYSPJY-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-46-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C16H11Cl2N5 and a molecular weight of 344.20 g/mol, this synthetic heterocyclic compound features a [1,2,4]triazolo[4,3-c]quinazoline core structure . This compound is of significant interest in medicinal chemistry, particularly in the field of oncology research. It belongs to a class of fused heterocycles known for their biological potential. Recent scientific literature highlights that structurally related triazoloquinazoline hybrids are being actively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein kinase target in anticancer drug discovery . In vitro studies on analogous compounds have demonstrated significant cytotoxic activity against various breast cancer cell lines, including MDA-MB-231 and MDA-MB-468 . The design of such molecules often leverages the structural similarity of the quinazoline moiety to purine, allowing it to interact with the ATP-binding pocket of kinase targets . Researchers can utilize this compound as a key intermediate or reference standard in designing novel therapeutic agents. Please note: This product is intended for research use only and is not for diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to use.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5/c1-19-16-20-13-5-3-2-4-10(13)15-22-21-14(23(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOREYAWFYSPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS No. 477853-46-6) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H11Cl2N5C_{16}H_{11}Cl_2N_5, with a molecular weight of 344.20 g/mol. The structural features include a triazole ring fused with a quinazoline moiety, which is significant for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . Research indicates that derivatives with similar structures exhibit potent inhibitory effects against various cancer cell lines through mechanisms involving:

  • Inhibition of Kinases : The compound has shown promising results against targets such as EGFR and VEGFR-2, with IC50 values indicating effective potency .
  • Induction of Apoptosis : In vitro studies have suggested that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest primarily at the G1 phase .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bactericidal Effects : Quinazoline derivatives have been documented to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .
  • Antiviral Potential : Some studies suggest that related compounds may also exhibit antiviral activities, although specific data on this compound is limited .

Other Pharmacological Activities

Additionally, quinazoline derivatives have been explored for other therapeutic effects:

  • Analgesic and Anti-inflammatory Effects : Some derivatives have demonstrated analgesic properties in animal models.
  • Antimalarial Activity : Certain quinazoline compounds have shown effectiveness against malaria parasites, indicating a broad spectrum of biological activity .

Study 1: Anticancer Evaluation

In a study assessing the cytotoxic effects of various quinazoline derivatives, the compound was evaluated alongside others in terms of its ability to inhibit cell proliferation in human cancer cell lines. The results indicated:

CompoundIC50 (µM)Cell Line
This compound0.35 ± 0.11HCT-116
Sorafenib3.20 ± 0.15HCT-116

The compound demonstrated comparable efficacy to established anticancer drugs, underscoring its potential as a therapeutic agent .

Study 2: Antimicrobial Activity

A comparative study on the antimicrobial effects of quinazoline derivatives revealed:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
This compound25Staphylococcus aureus
Control (Ampicillin)10Staphylococcus aureus

This study indicated that while the compound is effective against certain bacteria, it may require further optimization for enhanced activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

5-(4'-Diphenylamino-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline () Substituents: Biphenyl group at position 5, trifluoromethylphenyl at position 3. Properties: Exhibits strong fluorescence in toluene and solid states due to extended π-conjugation from the biphenyl group. Solvatochromic behavior observed .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine () Substituents: 3-Methylphenyl at position 3, dimethoxyphenylethylamine at position 4. Properties: Molecular weight = 439.52 g/mol; likely modulates receptor binding due to the ethylamine side chain .

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ()

  • Substituents : 4-Methylphenyl at position 3, diethoxyphenylethylamine at position 5.
  • Properties : Molecular weight = 467.6 g/mol; increased hydrophobicity from diethoxy groups .
  • Comparison : The dichlorophenyl group in the target compound may confer stronger electron-withdrawing effects, influencing reactivity and binding affinity compared to methylphenyl substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Notable Properties
Target Compound [1,2,4]triazolo[4,3-c]quinazoline 3,4-Dichlorophenyl N-methyl ~380 (estimated) High lipophilicity
5-(4'-Biphenyl)-3-(CF3-Ph)-Triazoloquinazoline Same 4-Trifluoromethylphenyl Biphenyl ~500 (estimated) Strong fluorescence
N-(Dimethoxyphenethyl)-3-MePh-Triazoloquinazoline [1,2,3]triazolo[1,5-a]quinazoline 3-Methylphenyl Phenethylamine 439.52 Receptor-targeted design
N-(Diethoxyphenethyl)-4-MePh-Triazoloquinazoline [1,2,3]triazolo[1,5-a]quinazoline 4-Methylphenyl Diethoxyphenethylamine 467.6 Enhanced hydrophobicity

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